molecular formula C7H7N3S B12978801 Thieno[3,2-d]pyrimidin-6-ylmethanamine

Thieno[3,2-d]pyrimidin-6-ylmethanamine

Cat. No.: B12978801
M. Wt: 165.22 g/mol
InChI Key: JLHQNCRBSOTDJC-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-6-ylmethanamine is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features the privileged thieno[3,2-d]pyrimidine scaffold, a bicyclic heterocycle known for its strong druggability and resemblance to purine bases, which allows it to participate in key hydrogen-bonding interactions with enzyme targets . The rigid, planar structure of the core scaffold facilitates favorable binding interactions in the active sites of various kinases, making it a prominent structure in kinase-targeted drug discovery . The functional methanamine group at the 6-position provides a versatile handle for further synthetic modification, enabling researchers to conjugate this building block to other pharmacophores, linkers, or biomolecules through amide bond formation or other reactions. The thieno[3,2-d]pyrimidine scaffold has demonstrated significant research value across multiple therapeutic areas. Derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), showcasing prominent in vitro and in vivo anti-inflammatory efficacy . This scaffold is also successfully employed in the design of highly selective Janus Kinase 1 (JAK1) inhibitors, which are investigated for targeted cancer therapies . Furthermore, conformationally restricted thieno[3,2-d]pyrimidinones have been explored as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target for the potential treatment of osteoporosis . The scaffold's synthetic flexibility allows for fine-tuning of selectivity and pharmacokinetic properties, making it an invaluable tool for hit-to-lead optimization campaigns . This product is intended for research purposes as a key synthetic intermediate to develop and optimize novel bioactive molecules.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[3,2-d]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H,2,8H2

InChI Key

JLHQNCRBSOTDJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CN=C21)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-6-ylmethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the starting materials in the presence of a primary amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidin-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Thieno[3,2-d]pyrimidin-6-ylmethanamine has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at the methanamine position have been shown to enhance anticancer efficacy, particularly against triple-negative breast cancer cells at nanomolar concentrations.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.5
This compoundMDA-MB-2310.3

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for treating infections caused by resistant strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Biological Studies

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, compounds within this class have been shown to modulate the activity of kinases and receptors linked to cancer progression and inflammation.

Case Study: Anticancer Efficacy

A study focused on a series of thieno[3,2-d]pyrimidine derivatives revealed that specific substitutions could significantly enhance their anticancer efficacy. The research highlighted structure-activity relationships (SAR) and demonstrated improved potency against various cancer cell lines through targeted modifications .

Materials Science

This compound's unique electronic properties make it an attractive candidate for applications in organic semiconductors and other electronic materials. Its structural characteristics allow for potential use in developing advanced materials for electronics and optoelectronics.

Antimalarial Applications

Recent studies have explored the synthesis of new derivatives of thieno[3,2-d]pyrimidine as potential antimalarial agents. A notable example is the chloro analogue of Gamhepathiopine, which showed good activity against the erythrocytic stage of Plasmodium falciparum and moderate toxicity on hepatocytes. This compound's multistage activities against Plasmodium species underscore its potential as a novel treatment option in malaria control .

Table 3: Antimalarial Activity Data

CompoundActivity StageIC50 (µM)Reference
Chloro GamhepathiopineErythrocytic stage0.4
Chloro GamhepathiopineHepatic stage0.5

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been found to inhibit the PI3K pathway, which is crucial in cell growth and survival. The compound can bind to the active site of enzymes, blocking their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit varied biological activities depending on substituent type, position, and molecular interactions. Below is a systematic comparison with key analogs:

4,6-Disubstituted Derivatives (Anticancer Agents)

Compounds with substituents at both the 4- and 6-positions demonstrate potent anticancer activity. For example:

  • Pyrrolidinyl-acetylenic derivatives (e.g., compounds 152–157 in ) showed dual inhibition of EGFR and ErbB2 kinases. Compound 152 (6-pyrrolidinyl-acetylenic, 4-carbamate) exhibited an EGFR IC50 of 14 nM , highlighting the importance of the 6-position substituent for covalent binding and potency .
  • Diaryl urea derivatives (e.g., from Liu et al., 2014) incorporated at the 6-position demonstrated antitumor activity via kinase inhibition, with improved solubility and oral bioavailability compared to simpler analogs .

Key SAR Insight : Bulky, electron-rich groups at the 6-position enhance kinase binding, while carbamate modifications at the 4-position improve pharmacokinetics .

2-Alkoxy-4-Heterocyclic Derivatives (Anticonvulsant Agents)

Derivatives with alkoxy groups at the 2-position and heterocycles (e.g., pyrazole, triazole) at the 4-position were evaluated for anticonvulsant activity:

  • 2-Alkoxy-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidines (e.g., 11a–d) showed efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with reduced neurotoxicity in rotarod assays .
  • Triazole analogs (7a–d) retained activity, but replacement with imidazole reduced potency, underscoring the necessity of specific heterocyclic interactions at the 4-position .

Key SAR Insight : The 4-position heterocycle dictates target engagement in CNS disorders, while alkoxy groups at the 2-position influence blood-brain barrier penetration .

Sirtuin and HDAC Inhibitors

  • Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., from Disch et al., 2014) inhibited Sirt1/2/3 isoforms (IC50 < 100 nM), with selectivity influenced by carboxamide substituents .
  • HDAC inhibitors (e.g., Tan et al., 2014) featured hydroxamic acid moieties at the 6-position, achieving nanomolar potency against histone deacetylases .

Key SAR Insight : Polar groups (e.g., carboxamides, hydroxamic acids) at the 6-position enable chelation with zinc ions in enzyme active sites .

Data Table: Comparative Analysis of Key Analogs

Compound Type Substituents Biological Activity Potency (IC50/ED50) Reference ID
6-Pyrrolidinyl-acetylenic 4-Carbamate, 6-pyrrolidinyl-acetylenic EGFR/ErbB2 inhibition 14–90 nM (EGFR)
2-Alkoxy-4-pyrazole 2-Ethoxy, 4-pyrazole Anticonvulsant ED50: 25 mg/kg (MES)
6-Carboxamide 6-(Morpholine-4-carboxamide) Sirt1 inhibition IC50: 32 nM
6-Hydroxamic acid 6-Hydroxamic acid HDAC inhibition IC50: 8.5 nM (HDAC6)

Research Findings and Implications

  • Position-Specific Effects : The 6-position is critical for targeting kinases (anticancer) and epigenetic enzymes, while the 4-position modulates CNS activity (anticonvulsant).
  • Contradictions : Bulky 6-substituents improve kinase inhibition but may reduce anticonvulsant efficacy due to poor brain penetration .
  • Gaps and Future Directions: Thieno[3,2-d]pyrimidin-6-ylmethanamine’s methanamine group—a compact, polar substituent—may balance target affinity and bioavailability. Experimental validation is needed to compare its pharmacokinetics and potency against existing analogs.

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